![molecular formula C13H14N6O B2871808 3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-61-1](/img/structure/B2871808.png)

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Drug Discovery

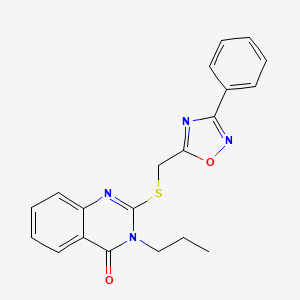

1,2,3-Triazoles, including our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They have been incorporated into several marketed drugs due to their desirable pharmacokinetic properties and ability to engage in hydrogen bonding, which is crucial for binding to biological targets .

Organic Synthesis

The triazole ring serves as a versatile scaffold in organic synthesis. It can act as a stable intermediate in the synthesis of more complex molecules. The robustness of the triazole ring allows it to withstand various reaction conditions, facilitating the construction of diverse organic compounds .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the design of novel polymers with enhanced properties. Their incorporation into polymer chains can lead to materials with improved thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

The triazole moiety’s ability to engage in hydrogen bonding and its aromatic character enable it to form stable supramolecular assemblies. These assemblies have potential applications in the development of new materials and nanotechnology .

Bioconjugation

Triazoles are often used in bioconjugation strategies due to their biocompatibility and inert nature. They can link biomolecules to various probes or surfaces without disrupting the biological function, which is essential for diagnostic and therapeutic applications .

Fluorescent Imaging

The electronic properties of triazoles make them suitable for fluorescent imaging applications. They can be incorporated into fluorescent probes that help in visualizing biological processes, providing valuable insights into cellular functions .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives and [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .

Biochemical Pathways

Similar compounds have been found to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown promising antiproliferative activities against various cancer cell lines .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOYGAAEFQMGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2871726.png)

![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)

![2-Chloro-1-[3-(1-methylcyclopropyl)morpholin-4-yl]ethanone](/img/structure/B2871728.png)

![8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione](/img/structure/B2871729.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)